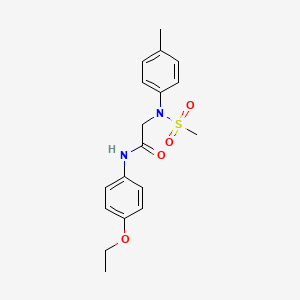![molecular formula C19H16N2O3 B3735897 N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B3735897.png)
N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide
説明
N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide, also known as NPPF, is a compound that has gained significant attention in the scientific community due to its potential application in various fields. NPPF is a synthetic compound that is prepared using a specific synthesis method.
作用機序
The mechanism of action of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide is not fully understood. However, studies have shown that N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide can modulate the activity of certain ion channels, including TRPV1 and TRPA1 channels. These channels are involved in the perception of pain and inflammation. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been shown to have various biochemical and physiological effects. Studies have shown that N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide can reduce pain and inflammation in animal models. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has also been shown to have anti-tumor activity, making it a potential candidate for cancer therapy. In addition, N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been shown to modulate the activity of certain ion channels in the brain, which can have a significant impact on the functioning of the nervous system.
実験室実験の利点と制限
One of the major advantages of using N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide in lab experiments is its high purity. The synthesis method of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been optimized to obtain high yields of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide with purity greater than 98%. This ensures that the results obtained from lab experiments are accurate and reliable. However, one of the limitations of using N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide in lab experiments is its cost. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide is a synthetic compound, and the synthesis method is complex, which makes it expensive to produce.
将来の方向性
There are several future directions for the research on N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide. One of the major future directions is to further study the mechanism of action of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide. Understanding the mechanism of action of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide can help in the development of more effective therapies for pain, inflammation, and cancer. Another future direction is to study the pharmacokinetics and pharmacodynamics of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide in humans. This can help in the development of safe and effective therapies for various diseases. In addition, further studies are needed to explore the potential applications of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide in other scientific fields, such as drug delivery and material science.
Conclusion:
In conclusion, N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis method of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide involves the reaction between 2-furancarboxylic acid and N-(2-phenylethyl)acetamide in the presence of thionyl chloride. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been extensively studied for its potential application in neuroscience, pain and inflammation, and cancer therapy. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide can modulate the activity of certain ion channels and enzymes, which can have a significant impact on the functioning of the nervous system and the production of inflammatory mediators. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide.
科学的研究の応用
N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been extensively studied for its potential application in various scientific fields. One of the major applications of N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide is in the field of neuroscience. Studies have shown that N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide can modulate the activity of certain ion channels in the brain, which can have a significant impact on the functioning of the nervous system. N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has also been studied for its potential application in the treatment of pain and inflammation. In addition, N-{3-[(2-phenylacetyl)amino]phenyl}-2-furamide has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[3-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(12-14-6-2-1-3-7-14)20-15-8-4-9-16(13-15)21-19(23)17-10-5-11-24-17/h1-11,13H,12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHSMQQOTRQFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(phenylacetyl)amino]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}propanamide](/img/structure/B3735835.png)
![N-[3-(butyrylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3735845.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735857.png)
![ethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3735863.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B3735869.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3735877.png)

![5-(2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735886.png)
![N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3735891.png)
![5-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3735895.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3735898.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3735900.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3735901.png)